molecular formula C12H12F4N2O B2533126 (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1491672-98-0

(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No. B2533126
CAS RN: 1491672-98-0
M. Wt: 276.235
InChI Key: BZLMJDHXLYHWTH-UHFFFAOYSA-N
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Description

The compound "(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone" is a fluorinated organic molecule that is likely to have interesting chemical and physical properties due to the presence of fluorine atoms and a piperidine ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related fluorinated piperidinyl methanones involves multi-step processes starting from readily available materials. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield of 62.4% . This suggests that a similar approach could be employed for the synthesis of "this compound," potentially involving a fluoropyridine derivative and a suitable piperidinyl precursor.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation of the piperidine ring and the overall geometry of the molecule . For example, the piperidine ring can adopt a chair conformation, and the presence of substituents can lead to various intermolecular interactions, such as hydrogen bonds and π-π interactions . These findings can be extrapolated to predict that the target compound may also exhibit a chair conformation for the piperidine ring and similar types of intermolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated piperidinyl methanones can be influenced by the electronic effects of the fluorine atoms and the piperidine ring. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the reactivity of the aromatic ring in electrophilic substitution reactions . The specific reactivity patterns of "this compound" would need to be studied experimentally, but it is likely to undergo reactions typical of ketones and fluorinated aromatics.

Physical and Chemical Properties Analysis

The physical properties of fluorinated piperidinyl methanones, such as thermal stability, can be assessed using techniques like thermogravimetric analysis (TGA). For instance, a related compound was found to be stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory (DFT) calculations, which can provide insights into the molecule's stability and reactivity . The presence of fluorine atoms is likely to enhance the molecule's stability and could affect its boiling and melting points, solubility, and other physical properties.

Scientific Research Applications

Novel Derivatives in Antidepressant Potential

A study by Vacher et al. (1999) focused on improving the oral bioavailability of a novel class of 5-HT1A receptor agonists, where the incorporation of a fluorine atom, as seen in (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, led to enhanced and long-lasting 5-HT1A agonist activity. This was particularly evident when the fluorine atom was located at the C-4 position of the piperidine ring. These derivatives displayed potent 5-HT1A agonist activity and showed significant potential as antidepressants in animal models (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Antiproliferative Activity and Structural Analysis

Prasad et al. (2018) synthesized a related compound and evaluated its antiproliferative activity. The structural characterization included IR, 1H NMR, and LC-MS spectra, along with X-ray diffraction studies. The compound showed significant activity in this regard, highlighting its potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Role in Fluorination of Organic Molecules

Zupan, Iskra, and Stavber (1995) explored the role of reagent structure in the fluorination of hydroxy-substituted organic molecules, utilizing compounds like this compound. The study provided insights into the reactivity and transformation mechanisms of these fluorinated compounds, which are crucial in organic synthesis and pharmaceutical research (Zupan, Iskra, & Stavber, 1995).

In Vitro Antimicrobial Activity

Mallesha and Mohana (2014) reported the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Application in Radiosynthesis and Brain Imaging

Blanckaert et al. (2005) conducted a study on the synthesis, radiosynthesis, and in vivo evaluation of a compound structurally related to this compound for brain imaging. The research emphasized the application of such compounds in the development of tracers for brain receptor imaging, particularly in studies involving the serotonin 5-HT2A receptor (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005).

properties

IUPAC Name

(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLMJDHXLYHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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